molecular formula C9H8BrNO2 B3045923 4-Bromo-7-methoxyindolin-2-one CAS No. 1162262-04-5

4-Bromo-7-methoxyindolin-2-one

Cat. No. B3045923
CAS RN: 1162262-04-5
M. Wt: 242.07
InChI Key: ZUBWLSZCSDOILE-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxyindolin-2-one is a chemical compound that belongs to the indolinone family. It has been widely used in scientific research due to its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxyindolin-2-one involves the inhibition of the activity of protein kinases and phosphodiesterases. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a decrease in the levels of intracellular signaling molecules such as cyclic AMP and cyclic GMP, which are involved in various cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it inhibits. For example, inhibition of CDK1 and CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Inhibition of PDE4 and PDE5 leads to an increase in the levels of cyclic AMP and cyclic GMP, which can have various physiological effects such as vasodilation, bronchodilation, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromo-7-methoxyindolin-2-one in lab experiments is its high potency and selectivity for specific enzymes and proteins. This allows for precise manipulation of cellular processes and signaling pathways. However, one limitation is its potential toxicity and off-target effects, which can lead to unwanted side effects and complications.

Future Directions

There are several future directions for the use of 4-Bromo-7-methoxyindolin-2-one in scientific research. One direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the use of this compound in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity. Additionally, the use of this compound in animal models and clinical trials may provide valuable insights into its potential therapeutic applications in various diseases and conditions.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique chemical and biological properties. Its inhibition of specific enzymes and proteins allows for precise manipulation of cellular processes and signaling pathways. However, its potential toxicity and off-target effects should be taken into consideration when using it in lab experiments. The future directions for its use in scientific research are promising and may lead to new therapeutic applications in various diseases and conditions.

Scientific Research Applications

4-Bromo-7-methoxyindolin-2-one has been widely used in scientific research as a tool to study the biological activity of various enzymes and proteins. It has been shown to inhibit the activity of protein kinases such as CDK1, CDK2, and CDK5. It has also been shown to inhibit the activity of phosphodiesterases (PDEs) such as PDE4 and PDE5. These enzymes are involved in various cellular processes such as cell division, cell signaling, and metabolism.

properties

IUPAC Name

4-bromo-7-methoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)5-4-8(12)11-9(5)7/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBWLSZCSDOILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680272
Record name 4-Bromo-7-methoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1162262-04-5
Record name 4-Bromo-7-methoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-7-methoxyindolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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